
2-(2,3,4,5,6-Pentafluorophenyl)quinoline;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3,4,5,6-Pentafluorophenyl)quinoline;2,4,6-trinitrophenol is a complex organic compound with significant applications in various fields. This compound is known for its unique structural properties, which include a quinoline ring substituted with a pentafluorophenyl group and a trinitrophenol moiety. The molecular formula of this compound is C21H9F5N4O7, and it has a molecular weight of 524.31 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4,5,6-Pentafluorophenyl)quinoline;2,4,6-trinitrophenol typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroquinoline with pentafluorobenzene under specific conditions to form the quinoline derivative. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the trinitrophenol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3,4,5,6-Pentafluorophenyl)quinoline;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring and the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amino derivatives from nitro groups.
Substitution: Formation of substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,3,4,5,6-Pentafluorophenyl)quinoline;2,4,6-trinitrophenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 2-(2,3,4,5,6-Pentafluorophenyl)quinoline;2,4,6-trinitrophenol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The pentafluorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes. The trinitrophenol moiety can undergo redox reactions, generating reactive oxygen species that contribute to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5,6-Pentafluorophenylacetic acid: Similar in having a pentafluorophenyl group but lacks the quinoline and trinitrophenol moieties.
2,3,4,5,6-Pentafluorobenzaldehyde: Contains the pentafluorophenyl group but differs in the functional groups attached to the benzene ring.
2,3,4,5,6-Pentafluorophenyl quinoline-8-sulfonate: Similar quinoline structure but with a sulfonate group instead of trinitrophenol.
Uniqueness
2-(2,3,4,5,6-Pentafluorophenyl)quinoline;2,4,6-trinitrophenol is unique due to its combination of a quinoline ring, a pentafluorophenyl group, and a trinitrophenol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
89562-60-7 |
|---|---|
Molekularformel |
C21H9F5N4O7 |
Molekulargewicht |
524.3 g/mol |
IUPAC-Name |
2-(2,3,4,5,6-pentafluorophenyl)quinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C15H6F5N.C6H3N3O7/c16-11-10(12(17)14(19)15(20)13(11)18)9-6-5-7-3-1-2-4-8(7)21-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-6H;1-2,10H |
InChI-Schlüssel |
DENSQNWHMXQNBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=C(C(=C(C(=C3F)F)F)F)F.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



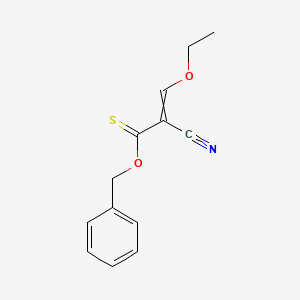
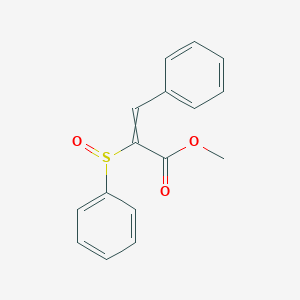
![2-(2-Aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol](/img/structure/B14372523.png)
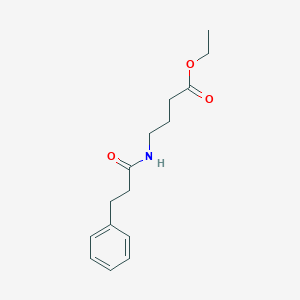
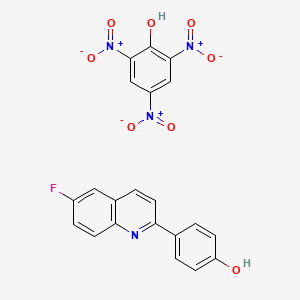
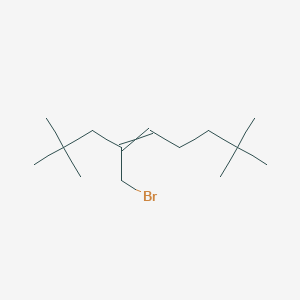
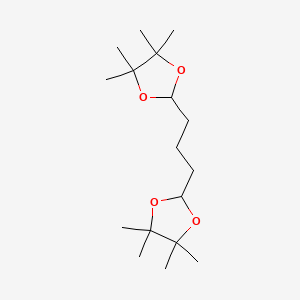
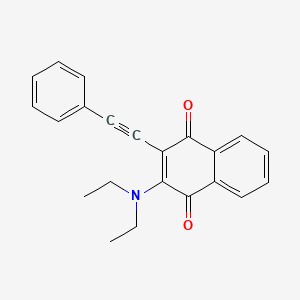
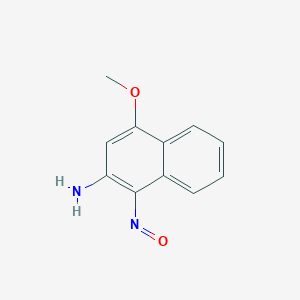
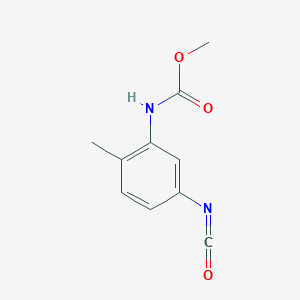
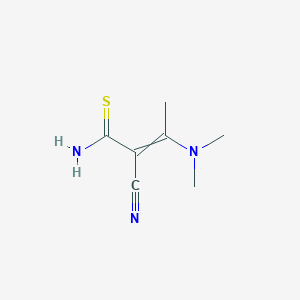
![N-[(3-Bromo-4-methoxyphenyl)methyl]hydrazinecarbothioamide](/img/structure/B14372591.png)
![[(2-Chlorophenyl)methyl]sulfamic acid](/img/structure/B14372607.png)
